Laminaran

Description

Properties

IUPAC Name |

(3R,4S,5R,6R)-4-[(3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)10(25)11(26)17(31-4)34-15-9(24)6(3-21)32-18(13(15)28)33-14-8(23)5(2-20)30-16(29)12(14)27/h4-29H,1-3H2/t4-,5-,6-,7-,8-,9-,10+,11-,12-,13-,14+,15+,16?,17?,18?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBTMGCOVALSLOR-VPNXCSTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9008-22-4 | |

| Record name | Laminaran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009008224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Laminaran | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Laminaran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Chemical Architecture of Laminaran: A Technical Guide for Researchers

Abstract

Laminaran, a key storage polysaccharide in brown algae (Phaeophyceae), is a low-molecular-weight β-glucan with a complex and variable chemical structure. This guide provides an in-depth exploration of the molecular architecture of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into its primary glycosidic linkages, branching patterns, and the structural diversity observed across different algal species. This document synthesizes quantitative data from various studies into a comprehensive tabular format and presents detailed methodologies for the key experimental techniques used in its structural elucidation. Furthermore, visual diagrams generated using Graphviz are provided to illustrate the fundamental structural motifs of this important biopolymer.

Core Chemical Structure

This compound is a polysaccharide composed of β-D-glucose units. The primary structure consists of a linear backbone of glucose residues linked by β-(1→3) glycosidic bonds.[1][2][3][4] This main chain is often branched, with the branches attached via β-(1→6) glycosidic linkages.[1][2][3][4] The degree of branching and the ratio of β-(1→3) to β-(1→6) linkages are key structural features that vary depending on the source of the this compound, including the algal species, the season of harvest, and environmental conditions.[3][5]

Two main types of this compound chains are recognized based on the nature of their reducing end:

-

G-chains: These chains terminate with a glucose residue at the reducing end.[5][6][7][8]

-

M-chains: These chains have a mannitol residue at their reducing end.[5][6][7][8]

The ratio of M-chains to G-chains is also a variable characteristic of this compound from different sources.[3][5] For instance, this compound from Laminaria digitata has been reported to have an M:G ratio of approximately 3:1.[3]

Quantitative Structural Parameters

The structural characteristics of this compound have been quantified in various studies, revealing a range of molecular weights, degrees of polymerization (DP), and linkage ratios. The following table summarizes some of these key quantitative parameters from different brown algae species.

| Brown Algae Species | Molecular Weight (Da) | Degree of Polymerization (DP) | Ratio of β-(1→3) to β-(1→6) Linkages | M:G Chain Ratio | Reference(s) |

| Laminaria digitata | 2,100 - 4,300 | ~25 | 3:1 | 3:1 | [3][4][9] |

| Saccharina latissima | ~2,300 | ~24 | - | - | [9] |

| Saccharina longicruris | 2,890 - 3,320 | - | - | - | [2] |

| Sargassum fusiforme | - | - | - | - | [3] |

| Dictyota dichotoma | ~3,000 | - | 3:1 | - | [5] |

| Eisenia bicyclis | ~5,000 | - | 2:1 | - | [2] |

| Fucus serratus | 2,600 - 4,400 | - | - | - | [9] |

| Fucus vesiculosus | 2,600 - 4,400 | - | - | - | [9] |

Experimental Protocols for Structural Elucidation

The determination of this compound's chemical structure relies on a combination of analytical techniques. Below are detailed methodologies for the key experiments.

Extraction and Purification of this compound

Objective: To isolate this compound from brown algae biomass.

Methodology:

-

Homogenization and Defatting: The dried brown algae (e.g., Laminaria digitata) is first homogenized into a fine powder. The powder is then extracted with a mixture of methanol, dichloromethane, and water (typically in a 4:2:1 v/v/v ratio) to remove lipids, pigments, and other small molecular weight compounds.[10] The solid residue is collected by centrifugation.

-

Hot Water Extraction: The dried residue is then extracted with hot water (e.g., at 90°C for 2 hours) at a solid-to-liquid ratio of 1:40 (w/v).[10] This step solubilizes the this compound.

-

Precipitation: The aqueous extract is cooled, and this compound is precipitated by the addition of three volumes of 95% ethanol. The precipitate is collected by centrifugation.

-

Purification: The crude this compound can be further purified to remove other polysaccharides like alginates and fucoidans. This can be achieved by dialysis using membranes with an appropriate molecular weight cut-off (e.g., 10 kDa) or by chromatographic techniques such as size-exclusion or ion-exchange chromatography.[1][2] For instance, alginates can be selectively precipitated by the addition of CaCl2.[1]

Molecular Weight Determination by Size-Exclusion Chromatography (SEC)

Objective: To determine the molecular weight distribution of this compound.

Methodology:

-

System: A high-performance liquid chromatography (HPLC) system equipped with a size-exclusion column (e.g., Ultrahydrogel 2000) and a refractive index (RI) detector is used.

-

Mobile Phase: An aqueous mobile phase, such as a sodium nitrate solution (e.g., 0.1 M NaNO3), is typically used.

-

Calibration: The system is calibrated using a series of pullulan or dextran standards of known molecular weights to generate a calibration curve of log(molecular weight) versus elution volume.

-

Sample Analysis: A solution of the purified this compound is prepared in the mobile phase, filtered, and injected into the SEC system.

-

Data Analysis: The molecular weight of the this compound is determined by comparing its elution volume to the calibration curve.

Glycosidic Linkage Analysis by Methylation Analysis

Objective: To determine the positions of glycosidic linkages between the glucose units.

Methodology:

-

Permethylation: The hydroxyl groups of the this compound are methylated. A common method is the Ciucanu and Kerek method, where the polysaccharide is dissolved in dimethyl sulfoxide (DMSO), and powdered sodium hydroxide and methyl iodide are added.[4] This converts all free hydroxyl groups to methoxy groups.

-

Hydrolysis: The permethylated this compound is then hydrolyzed into its constituent partially methylated monosaccharides using an acid, such as trifluoroacetic acid (TFA).

-

Reduction: The partially methylated monosaccharides are reduced to their corresponding alditols using a reducing agent like sodium borohydride (NaBH4) or sodium borodeuteride (NaBD4).

-

Acetylation: The newly formed hydroxyl groups on the alditols are acetylated using acetic anhydride.

-

GC-MS Analysis: The resulting partially methylated alditol acetates (PMAAs) are analyzed by gas chromatography-mass spectrometry (GC-MS). The retention times and mass spectra of the PMAAs are compared to known standards to identify the linkage positions. For example, the detection of 1,3,5-tri-O-acetyl-2,4,6-tri-O-methyl-glucitol indicates a 3-linked glucose residue, while 1,3,5,6-tetra-O-acetyl-2,4-di-O-methyl-glucitol indicates a 3,6-linked branch point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide detailed information on the anomeric configuration (α or β) of the glycosidic linkages and the overall structure.

Methodology:

-

Sample Preparation: A sample of purified this compound (typically 5-10 mg) is dissolved in deuterium oxide (D2O).

-

1H NMR Spectroscopy: The 1D 1H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). The anomeric proton signals, which typically appear in the region of 4.5-5.5 ppm, are of particular interest. The chemical shifts and coupling constants of these signals provide information about the anomeric configuration and the linkage type. For β-linkages in this compound, anomeric proton signals are expected around 4.6-4.8 ppm.

-

13C NMR Spectroscopy: The 1D 13C NMR spectrum provides information on the carbon skeleton. The anomeric carbon signals (typically 100-105 ppm for β-glucans) are diagnostic for the type of glycosidic linkage.

-

2D NMR Spectroscopy: More detailed structural information can be obtained from 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments help to assign all the proton and carbon signals and to establish the connectivity between the glucose residues.

Visualizing the Chemical Structure of this compound

The following diagrams, generated using the DOT language, illustrate the fundamental structural features of this compound.

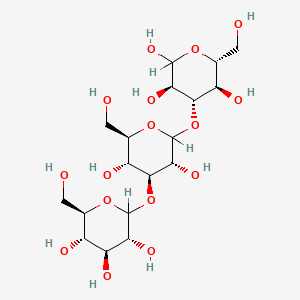

Caption: Basic repeating unit of this compound showing the β-(1→3)-linked backbone with a β-(1→6) branch.

Caption: Illustration of the two types of this compound chains: G-chain ending in glucose and M-chain ending in mannitol.

Conclusion

The chemical structure of this compound is characterized by a β-(1→3)-glucan backbone with β-(1→6) branches. The variability in its molecular weight, degree of polymerization, branching frequency, and the ratio of G- to M-chains across different brown algal species highlights the complexity of this polysaccharide. A thorough understanding of its structure, achieved through the detailed experimental protocols outlined in this guide, is crucial for harnessing its potential in various applications, including as a bioactive compound in drug development and as a functional ingredient in the food and cosmetic industries. The continued investigation into the structure-function relationships of this compound from diverse sources will undoubtedly unveil new opportunities for its use.

References

- 1. Laminarin and Laminarin Oligosaccharides Originating from Brown Algae: Preparation, Biological Activities, and Potential Applications [html.rhhz.net]

- 2. academic.oup.com [academic.oup.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Permethylation for glycan analysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Advancements in the Extraction, Characterization, and Bioactive Potential of this compound: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. From algae to advancements: laminarin in biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1H- and 13C-nmr assignments of phyllanthin and hypophyllanthin: lignans that enhance cytotoxic responses with cultured multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Preparation and Structure Characterization of High-Value Laminaria digitata Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Laminaran in Brown Algae: A Technical Guide to Structure, Function, and Application

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Laminaran, a low-molecular-weight β-glucan found in brown algae (Phaeophyceae), serves as a critical energy reserve and a potent bioactive molecule.[1][2] This technical guide provides a comprehensive overview of the structure, function, and analysis of this compound. It details the polysaccharide's chemical architecture, its dual role as a storage carbohydrate and a defense elicitor, and presents standardized protocols for its extraction, characterization, and quantification. Quantitative data are systematically tabulated for comparative analysis. Furthermore, this guide employs visualizations of key biological pathways and experimental workflows to facilitate a deeper understanding for researchers in phycology, biochemistry, and pharmacology.

The Molecular Structure of this compound

This compound is a storage glucan, a polysaccharide composed of glucose units.[3] Its fundamental structure consists of a linear backbone of β-(1→3)-linked D-glucopyranose residues.[1][2][4] This primary chain is often branched, with β-(1→6)-glycosidic linkages occurring at various points.[1][2][3][5] The degree of branching and the ratio of β-(1→3) to β-(1→6) linkages can vary significantly depending on the algal species, geographical location, and harvesting season, influencing the molecule's physical properties such as solubility.[1][6][7] Highly branched this compound is typically soluble in cold water, whereas forms with low branching are soluble only in hot water.[1][7]

Two primary types of this compound chains are described based on their reducing end:

-

G-chains: These chains terminate with a glucose residue.[5]

-

M-chains: These chains terminate with a D-mannitol residue at their reducing end.[5]

The structural diversity of this compound, including the M:G ratio, degree of polymerization, and branching patterns, is a key determinant of its biological activity.[1] The molecular weight of this compound is generally low, typically ranging from 2 to 10 kDa, with a degree of polymerization between 15 and 40 glucose units.[5]

Structural Visualization

Caption: Generalized structure of this compound.

Functions of this compound in Brown Algae

This compound serves two primary and distinct functions within brown algae: as a long-term energy storage molecule and as a defense-signaling molecule.

Carbon Storage

The principal function of this compound is as a storage polysaccharide, analogous to starch in plants and glycogen in animals.[3][8][9] It represents a significant reserve of carbon, accumulated during periods of high photosynthetic activity, such as summer and autumn.[4] This stored energy is then mobilized during periods of low light or high growth demand, for instance, to support the growth of new tissues during winter.[4][8] This ability to uncouple growth from immediate photosynthetic output is a key ecological advantage for perennial brown algae.[8] this compound content can vary significantly, reaching up to 35-50% of the alga's dry weight depending on the species and environmental conditions.[1][2][5]

Defense Elicitor

This compound is recognized by plants as a Pathogen-Associated Molecular Pattern (PAMP), functioning as an elicitor that triggers innate immune responses.[10][11] When brown algal cells are damaged, this compound can be released and perceived by surrounding organisms. In the context of plant defense, this compound can induce a range of protective mechanisms against pathogens like fungi and oomycetes.[10]

The defense reactions elicited by this compound include:

-

Ion Fluxes: A rapid influx of calcium ions (Ca²⁺) into the cytoplasm.[10]

-

Oxidative Burst: The production of reactive oxygen species (ROS).[10][11]

-

MAP Kinase Activation: Activation of mitogen-activated protein (MAP) kinase signaling cascades.[10]

-

Gene Expression: Upregulation of defense-related genes.[10]

-

Enzyme Production: Increased activity of defense enzymes like chitinases and β-1,3-glucanases.[10]

-

Phytoalexin Synthesis: Production of antimicrobial secondary metabolites.[10]

This elicitor activity makes this compound a molecule of significant interest for developing novel, non-toxic plant protectants in agriculture.[10]

This compound-Induced Signaling Pathway

References

- 1. academic.oup.com [academic.oup.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Laminarin - Wikipedia [en.wikipedia.org]

- 4. Laminarin and Laminarin Oligosaccharides Originating from Brown Algae: Preparation, Biological Activities, and Potential Applications [html.rhhz.net]

- 5. mdpi.com [mdpi.com]

- 6. From algae to advancements: laminarin in biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overview of β-Glucans from Laminaria spp.: Immunomodulation Properties and Applications on Biologic Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Kelp: Laminaria, a brown algae – Inanimate Life [milnepublishing.geneseo.edu]

- 10. Laminarin elicits defense responses in grapevine and induces protection against Botrytis cinerea and Plasmopara viticola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chitin and Laminarin Trigger Plant Defense Responses Against Soybean Rust Caused by Phakopsora pachyrhizi - PubMed [pubmed.ncbi.nlm.nih.gov]

Laminaran's Immunomodulatory Mechanisms in Immune Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laminaran, a β-(1,3)-glucan with β-(1,6)-branches found in brown algae, has emerged as a significant immunomodulatory agent with the potential for therapeutic applications, including in cancer immunotherapy and as a vaccine adjuvant.[1][2][3] Its ability to activate both innate and adaptive immune responses stems from its interaction with specific pattern recognition receptors (PRRs) on immune cells, triggering a cascade of intracellular signaling events. This technical guide provides an in-depth exploration of the mechanisms of action of this compound in immune cells, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

This compound's effects are pleiotropic, influencing a range of immune cells including macrophages, dendritic cells (DCs), neutrophils, and T cells.[4][5] The nature of the immune response to this compound can vary from pro-inflammatory to anti-inflammatory, depending on factors such as its molecular weight, structure, purity, and the specific immune cell type and its activation state.[6][7][8]

Core Mechanisms of Action: Receptor Engagement and Downstream Signaling

The immunomodulatory activity of this compound is primarily initiated through its recognition by cell surface receptors, most notably Dectin-1, a C-type lectin receptor.[4][9] Additionally, interactions with other receptors, such as Toll-like receptors (TLRs), have been reported to contribute to its biological effects.[4][5]

Dectin-1: The Principal Receptor for this compound

Dectin-1 is a key receptor for β-glucans and is predominantly expressed on myeloid cells like macrophages, dendritic cells, and neutrophils.[4] The binding of this compound to Dectin-1 can act as either an agonist, initiating downstream signaling, or an antagonist, blocking the binding of other ligands.[7][10] This dual activity appears to be dependent on the physicochemical properties of the this compound preparation.[7][8][10]

Upon agonistic binding, Dectin-1 triggers a signaling cascade that is largely dependent on the spleen tyrosine kinase (Syk).[11][12] This interaction leads to the formation of a "phagocytic synapse," a structure that facilitates the clustering of receptors and the initiation of downstream signaling pathways.[12]

Toll-like Receptors (TLRs)

This compound has also been shown to engage TLRs, particularly TLR4, which typically recognizes lipopolysaccharide (LPS) from Gram-negative bacteria.[4][5] The engagement of TLR4 by this compound can stimulate the NF-κB signaling pathway, leading to the transcription of pro-inflammatory cytokines.[4][5] Some studies suggest a synergistic activation of Dectin-1 and TLR4 by β-glucans, leading to enhanced immune responses.[13]

Signaling Pathways Activated by this compound

The binding of this compound to its receptors activates several key intracellular signaling pathways that are central to the regulation of immune responses.

Syk-Dependent Pathway (via Dectin-1)

Activation of Dectin-1 by this compound leads to the phosphorylation of its cytoplasmic immunoreceptor tyrosine-based activation-like motif (ITAM-like), which recruits and activates Syk. Syk, in turn, initiates a cascade of downstream signaling events, including the activation of:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A critical transcription factor that controls the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[4]

-

MAPKs (Mitogen-Activated Protein Kinases): Including ERK1/2, p38, and JNK, which are involved in regulating a wide range of cellular processes such as inflammation, proliferation, and apoptosis.[4]

-

JAK/STAT (Janus Kinase/Signal Transducer and Activator of Transcription) Pathway: This pathway is crucial for the signaling of a wide variety of cytokines and growth factors.[4][14] this compound has been shown to enhance the expression of STAT1 and STAT3.[14][15]

Below is a diagram illustrating the Dectin-1 signaling pathway initiated by this compound.

Effects of this compound on Specific Immune Cells

This compound elicits distinct responses in various immune cell populations, contributing to its overall immunomodulatory profile.

Macrophages

Macrophages are key players in the innate immune system, and their activation by this compound leads to a range of functional outcomes.

-

Phagocytosis: this compound can either enhance or inhibit phagocytosis depending on the context. Some studies show that this compound enhances the phagocytic capacity of macrophages.[16][17] Conversely, other reports indicate that soluble this compound can inhibit the phagocytosis of zymosan, a yeast-derived particle, by competing for Dectin-1 binding.[18][19]

-

Cytokine Production: this compound stimulates macrophages to produce a variety of cytokines, including pro-inflammatory mediators like TNF-α, IL-1β, and IL-6, as well as chemokines such as MCP-1.[4][14][15]

-

Reactive Oxygen Species (ROS) and Nitric Oxide (NO) Production: Activation of macrophages by this compound leads to the production of ROS and NO, which are critical for antimicrobial activity.[14][15][20]

-

M1/M2 Polarization: this compound has been shown to modulate macrophage polarization. For instance, in a model of acute lung injury, this compound reduced the expression of the M1 macrophage marker CD86.[4][5]

Dendritic Cells (DCs)

DCs are potent antigen-presenting cells (APCs) that bridge innate and adaptive immunity. This compound promotes the maturation and activation of DCs.[1][2]

-

Maturation: In vivo treatment with this compound increases the expression of co-stimulatory molecules (e.g., CD80, CD86) on spleen DCs.[1][2]

-

Cytokine Secretion: this compound-activated DCs secrete pro-inflammatory cytokines such as IL-6, IL-12p40, and TNF-α.[1][6] The specific cytokine profile can be influenced by the source and structure of the this compound.[6][21]

-

Antigen Presentation: this compound enhances the antigen presentation capacity of DCs, leading to more robust T cell activation.[1][22]

T Cells

This compound indirectly influences T cell responses by activating APCs like DCs and macrophages. This leads to:

-

T Helper Cell Differentiation: this compound promotes the differentiation of T helper cells, particularly towards Th1 and Th17 lineages, which are important for cell-mediated immunity against intracellular pathogens and tumors.[5] It has been shown to increase the proportion of IFN-γ- and TNF-α-producing CD4+ and CD8+ T cells.[1][23]

-

Cytotoxic T Lymphocyte (CTL) Activation: By enhancing DC maturation and antigen presentation, this compound promotes the activation of antigen-specific CTLs, which are crucial for killing cancer cells.[1][2]

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies on the effects of this compound on immune cells.

Table 1: Effect of this compound on Cytokine Production in RAW 264.7 Macrophages

| Cytokine | This compound Concentration (µg/mL) | Fold Increase vs. Control | p-value | Reference |

| MCP-1 | 300, 400, 500 | Significantly Increased | p < 0.01 | [14] |

| VEGF | 300, 400, 500 | Significantly Increased | p < 0.01 | [14] |

| LIF | 400, 500 | Significantly Increased | p < 0.05 | [14] |

| G-CSF | 400, 500 | Significantly Increased | p < 0.05 | [14] |

| NO | 300, 400, 500 | Significantly Increased | p < 0.001 | [14][20] |

Table 2: Effect of this compound on Dendritic Cell Cytokine Secretion

| This compound Source | Cytokine | Change vs. Control | Reference |

| Laminaria hyperborea | IL-6 | 24% Increase | [4][5] |

| Laminaria hyperborea | IL-10 | Increased | [6][21] |

| Saccharina latissima (oligosaccharide) | TNF-α | 18% Reduction | [4][5] |

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key experiments cited in this guide.

In Vitro Macrophage Activation Assay

Objective: To assess the immunostimulatory effect of this compound on macrophages.

Cell Line: RAW 264.7 mouse macrophages.[14]

Methodology:

-

RAW 264.7 cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours.

-

The cells are then treated with various concentrations of this compound (e.g., 100, 200, 300, 400, 500 µg/mL) for 24 hours.[14][20] A positive control (e.g., LPS at 1 µg/mL) and a negative control (medium only) are included.[14]

-

Nitric Oxide (NO) Production: The concentration of nitrite in the culture medium is measured as an indicator of NO production using the Griess reagent assay.[14]

-

Cytokine Production: The levels of various cytokines (e.g., MCP-1, VEGF, LIF, G-CSF) in the cell culture supernatants are quantified using a multiplex bead-based cytokine assay or ELISA.[14]

-

Gene Expression Analysis: Total RNA is extracted from the cells, and the mRNA expression of immune-related genes (e.g., STAT1, STAT3, c-Jun, c-Fos, COX-2) is determined by quantitative real-time PCR.[14][20]

-

Intracellular Calcium and H2O2 Production: Cells are loaded with fluorescent probes (e.g., Fluo-4 AM for Ca2+ and DCFH-DA for H2O2), and the fluorescence intensity is measured to quantify intracellular levels.[14][20]

In Vivo Dendritic Cell Maturation Assay

Objective: To evaluate the effect of this compound on DC maturation in vivo.

Animal Model: C57BL/6 mice.[1]

Methodology:

-

Mice are injected intravenously with this compound (e.g., 25 mg/kg).[23] Control mice receive PBS.

-

After a specified time (e.g., 24 hours), spleens are harvested, and single-cell suspensions are prepared.

-

Spleen cells are stained with fluorescently labeled antibodies against DC markers (e.g., CD11c) and co-stimulatory molecules (e.g., CD80, CD86, MHC class I and II).

-

The expression levels of these markers on different DC subsets (e.g., CD8α+ and CD8α- cDCs) are analyzed by flow cytometry.[23]

-

To assess cytokine production, splenocytes can be restimulated in vitro, and cytokine levels in the supernatant are measured by ELISA, or intracellular cytokine staining can be performed on spleen cells directly ex vivo.[1]

The workflow for assessing in vivo DC maturation is depicted below.

Conclusion

This compound is a potent immunomodulator that exerts its effects on a variety of immune cells through the activation of key signaling pathways, primarily mediated by the Dectin-1 receptor. Its ability to enhance the functions of macrophages and dendritic cells, and subsequently modulate T cell responses, underscores its potential as a therapeutic agent for conditions requiring immune system enhancement, such as cancer and infectious diseases. Further research is warranted to fully elucidate the structure-activity relationships of different this compound preparations and to optimize their therapeutic application. The detailed understanding of its mechanisms of action, as outlined in this guide, provides a solid foundation for the rational design of new immunotherapies and adjuvants based on this versatile marine polysaccharide.

References

- 1. Laminarin promotes anti-cancer immunity by the maturation of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Laminarin promotes anti-cancer immunity by the maturation of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Advancements in the Extraction, Characterization, and Bioactive Potential of this compound: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Laminarins and their derivatives affect dendritic cell activation and their crosstalk with T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Immunoregulatory Activity of the Natural Product Laminarin Varies Widely as a Result of Its Physical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Immunoregulatory activity of the natural product laminarin varies widely as a result lt of its physical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. invivogen.com [invivogen.com]

- 11. Frontiers | Dectin-1 Signaling Update: New Perspectives for Trained Immunity [frontiersin.org]

- 12. Dectin-1 Signaling Update: New Perspectives for Trained Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rug.nl [rug.nl]

- 14. Immunostimulatory Effect of Laminarin on RAW 264.7 Mouse Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Immunostimulatory effect of laminarin on RAW 264.7 mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Enhancement of seaweed polysaccharides (fucoidan and laminarin) on the phagocytosis of macrophages via activation of intelectin in blunt snout bream (Megalobrama amblycephala) [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Laminarin, a soluble beta-glucan, inhibits macrophage phagocytosis of zymosan but has no effect on lipopolysaccharide mediated augmentation of phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Immunostimulatory Effect of Laminarin on RAW 264.7 Mouse Macrophages [mdpi.com]

- 21. portal.research.lu.se [portal.research.lu.se]

- 22. Laminarin-mediated targeting to Dectin-1 enhances antigen-specific immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. oncotarget.com [oncotarget.com]

An In-depth Technical Guide to G-type and M-type Laminaran: Structure, Solubility, and Biological Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laminaran, a β-glucan found in brown algae, is a polysaccharide of significant interest in biomedical research and drug development due to its diverse biological activities. This technical guide provides a comprehensive analysis of the two primary forms of this compound: G-type and M-type. It delves into their distinct structural characteristics, explores the nuances of their solubility, and discusses the implications of these differences on their biological functions, particularly in the context of immune cell signaling. This document is intended to serve as a detailed resource, offering quantitative data, in-depth experimental protocols, and visual representations of key concepts to aid researchers in their exploration of this compound's therapeutic potential.

Introduction to G-type and M-type this compound

This compound is a storage polysaccharide in brown algae, primarily composed of β-(1→3)-linked glucose residues with some β-(1→6)-branches[1]. The fundamental distinction between the two main types of this compound lies at their reducing end. G-type this compound possesses a glucose residue at this terminus, whereas M-type this compound is characterized by a mannitol residue[2][3]. This seemingly subtle structural variation, along with differences in branching and molecular weight, significantly influences their physicochemical properties and biological activities. The ratio of M-type to G-type chains (M:G ratio) can vary depending on the algal species, environmental conditions, and harvesting season[1]. For instance, in Laminaria and Fucus species, M-chains can constitute 40–75% of the total this compound molecules[1].

Structural and Physicochemical Properties

The structural heterogeneity of this compound plays a crucial role in its functionality. Key parameters for characterization include the M:G ratio, degree of polymerization (DP), degree of branching (DB), and molecular weight (MW).

Data Presentation: Structural and Solubility Parameters

The following tables summarize the key quantitative data for G-type and M-type this compound based on available literature. It is important to note that specific values can vary significantly between algal species and extraction methods.

| Property | G-type this compound | M-type this compound | Reference |

| Reducing End | Glucose | Mannitol | [2][3] |

| Solubility in Cold Water | Generally soluble, solubility increases with branching | Slightly insoluble to soluble, solubility increases with branching | [2][4] |

| Solubility in Hot Water | Soluble | Soluble | [1] |

| Parameter | Typical Range | Reference |

| Molecular Weight (MW) | 2 - 10 kDa (average ~5 kDa) | [3][5] |

| Degree of Polymerization (DP) | 20 - 25 glucose units (can be up to 50) | [1] |

| M:G Ratio in Laminaria and Fucus spp. | M-chains can be 40-75% of total | [1] |

Note: Specific quantitative solubility values in g/L or mg/mL are not consistently reported in the literature and are highly dependent on the specific this compound preparation (e.g., degree of branching, purity).

Experimental Protocols

Accurate characterization of this compound is essential for understanding its structure-function relationship. The following sections provide detailed methodologies for key analytical techniques.

Determination of G-type vs. M-type Ratio and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful non-destructive technique for elucidating the detailed structure of this compound, including the determination of the M:G ratio.

Protocol: 1H and 13C NMR Analysis of this compound

-

Sample Preparation:

-

Dissolve 10-20 mg of purified, lyophilized this compound in 0.5-0.7 mL of deuterium oxide (D₂O).

-

Lyophilize the sample and re-dissolve in D₂O two to three times to exchange all labile protons with deuterium.

-

After the final dissolution, filter the sample into a 5 mm NMR tube.

-

-

Instrumentation and Parameters:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

1H NMR:

-

Acquire spectra at a controlled temperature (e.g., 25°C or 70°C to ensure full dissolution and reduce viscosity).

-

Use a water suppression pulse sequence (e.g., presaturation).

-

Typical parameters: 32-64 scans, relaxation delay of 1-5 seconds.

-

-

13C NMR:

-

Acquire spectra with proton decoupling.

-

Typical parameters: 10,000-20,000 scans, relaxation delay of 2 seconds.

-

-

2D NMR (COSY, HSQC, HMBC):

-

These experiments are crucial for unambiguous assignment of proton and carbon signals and for determining the linkage patterns and branching points.

-

-

-

Data Analysis:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Reference the spectra using an internal standard (e.g., DSS) or the residual HDO signal.

-

Identification of G-type and M-type: The anomeric proton and carbon signals of the reducing glucose unit in G-type this compound will have distinct chemical shifts compared to the signals from the mannitol residue in M-type this compound. Integration of the respective signals in the 1H NMR spectrum can be used to quantify the M:G ratio.

-

The ratio of β-(1→3) to β-(1→6) linkages can be determined by integrating the corresponding anomeric proton signals or by analyzing the carbon signals in the 13C NMR spectrum.

-

Molecular Weight Determination

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a rapid and sensitive method for determining the molecular weight distribution of this compound.

Protocol: MALDI-TOF MS Analysis of this compound

-

Sample Preparation:

-

Prepare a stock solution of the this compound sample in deionized water (e.g., 1 mg/mL).

-

Prepare a matrix solution. A common matrix for polysaccharides is 2,5-dihydroxybenzoic acid (DHB) at a concentration of 10 mg/mL in a water/acetonitrile mixture (e.g., 1:1, v/v) with 0.1% trifluoroacetic acid (TFA).

-

-

Spotting Technique (Dried-Droplet Method):

-

Mix the this compound sample solution and the matrix solution in a 1:1 ratio (v/v).

-

Spot 1 µL of the mixture onto the MALDI target plate.

-

Allow the spot to air-dry completely at room temperature.

-

-

Instrumentation and Parameters:

-

Use a MALDI-TOF mass spectrometer in positive ion reflectron mode.

-

Calibrate the instrument using a standard of known molecular weight (e.g., a peptide or protein mixture).

-

The laser intensity should be optimized to obtain good signal-to-noise ratio without causing excessive fragmentation.

-

-

Data Analysis:

-

The resulting spectrum will show a distribution of peaks, each corresponding to a this compound polymer of a different degree of polymerization, complexed with a cation (e.g., Na⁺ or K⁺).

-

The molecular weight of each peak can be used to determine the degree of polymerization. The difference in mass between adjacent peaks corresponds to the mass of a glucose monomer.

-

It is important to note that due to the small mass difference between a terminal glucose and a terminal mannitol (after reduction), distinguishing G-type and M-type chains directly by MALDI-TOF MS can be challenging, although high-resolution instruments may allow for this.

-

Solubility Assessment

A gravimetric method can be employed to determine the quantitative solubility of this compound in water.

Protocol: Quantitative Solubility Determination of this compound in Water

-

Preparation of Saturated Solution:

-

Add an excess amount of the purified this compound to a known volume of deionized water in a sealed container.

-

Stir the suspension at a constant temperature (e.g., 25°C for cold water solubility or a higher temperature for hot water solubility) for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Centrifuge the suspension at high speed to pellet the undissolved this compound.

-

Carefully collect a precise volume of the clear supernatant.

-

-

Quantification:

-

Transfer the collected supernatant to a pre-weighed, dry container.

-

Lyophilize or evaporate the water from the supernatant to obtain the dry, dissolved this compound.

-

Weigh the container with the dried this compound.

-

The difference in weight will give the mass of this compound dissolved in the known volume of water.

-

-

Calculation:

-

Solubility (mg/mL or g/L) = Mass of dissolved this compound / Volume of supernatant collected.

-

Biological Activity and Signaling Pathways

The biological effects of this compound are primarily mediated through its interaction with pattern recognition receptors (PRRs) on immune cells, with Dectin-1 being a key receptor[2][6].

Dectin-1 Signaling Pathway

The binding of β-glucans like this compound to Dectin-1 on the surface of myeloid cells (macrophages, dendritic cells, neutrophils) initiates a signaling cascade.

Upon binding, Dectin-1 triggers the recruitment and activation of spleen tyrosine kinase (Syk). This leads to the formation of the CARD9-Bcl10-MALT1 complex, which in turn activates the transcription factor NF-κB[6]. Activated NF-κB translocates to the nucleus and induces the expression of genes encoding pro-inflammatory cytokines and chemokines[2]. Additionally, Dectin-1 signaling can lead to other cellular responses such as phagocytosis and the production of reactive oxygen species (ROS)[2].

Differential Effects of G-type and M-type this compound

Currently, there is a lack of direct comparative studies in the literature that definitively delineate the differential activation of the Dectin-1 signaling pathway by purified G-type versus M-type this compound. Most studies use this compound preparations without specifying the M:G ratio or use this compound as a general Dectin-1 antagonist without exploring its agonistic properties in detail[7][8].

However, the structural differences suggest potential for differential biological activities:

-

Solubility and Bioavailability: The "slightly insoluble" nature of some M-type this compound fractions could influence their interaction with cell surface receptors compared to the more readily soluble G-type forms[2]. Particulate or aggregated β-glucans are known to be potent activators of Dectin-1, and the aggregation state of M-type this compound in solution could modulate its immunostimulatory capacity.

-

Receptor Binding Affinity: The terminal mannitol on M-type this compound may alter the binding affinity and kinetics with the carbohydrate recognition domain (CRD) of Dectin-1 compared to the terminal glucose of G-type this compound.

Further research is critically needed to isolate and test purified G-type and M-type this compound fractions in comparative immunological assays to elucidate any differences in their ability to activate Dectin-1 and downstream signaling pathways, as well as their effects on cytokine profiles and macrophage activation states.

Conclusion

G-type and M-type laminarans, while sharing a common β-glucan backbone, possess a key structural difference at their reducing end that, in conjunction with variations in branching and solubility, likely influences their biological activity. This guide has provided a summary of the current knowledge on their structural and physicochemical properties, along with detailed experimental protocols for their characterization. The Dectin-1 signaling pathway is central to the immunostimulatory effects of this compound. However, the precise differential roles of G-type and M-type this compound in activating this pathway remain an important area for future investigation. A deeper understanding of these structure-function relationships will be pivotal for the targeted development of this compound-based therapeutics and immunomodulators.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Advancements in the Extraction, Characterization, and Bioactive Potential of this compound: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Properties and Health-Promoting Functions of Laminarin: A Comprehensive Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Dectin-1 intracellular domain determines species-specific ligand spectrum by modulating receptor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Laminaran as a pathogen-associated molecular pattern (PAMP)

An In-depth Technical Guide to Laminaran as a Pathogen-Associated Molecular Pattern (PAMP)

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a β-glucan polysaccharide, is a significant Pathogen-Associated Molecular Pattern (PAMP) recognized by the innate immune systems of both plants and animals. As a primary storage polysaccharide in brown algae and a component of oomycete cell walls, this compound serves as a key molecular signature that alerts host organisms to potential pathogenic threats.[1][2][3] This technical guide provides a comprehensive overview of this compound's role as a PAMP, detailing its structure, the host receptors that recognize it, the subsequent downstream signaling cascades, and its immunomodulatory effects. The document includes quantitative data on this compound-induced immune responses, detailed experimental protocols for its study, and visual diagrams of the key signaling pathways and experimental workflows.

Introduction to this compound

This compound is a low-molecular-weight β-glucan composed primarily of β-(1→3)-linked D-glucose residues with occasional β-(1→6) branches.[1][4] Its molecular weight typically ranges from 2 to 40 kDa.[1][5] This polysaccharide is a key energy storage molecule in brown algae (Phaeophyceae) and is also a structural component of the cell walls of oomycetes, a group of fungus-like eukaryotic microorganisms that includes many plant pathogens.[1][2][3] The structural similarity of this compound from these sources to the β-glucans found in pathogenic fungal and oomycete cell walls allows it to be recognized as a non-self molecule by host pattern recognition receptors (PRRs).[2][6][7]

This compound Recognition in Animal and Plant Immunity

The innate immune system relies on a suite of germline-encoded PRRs to detect conserved microbial molecules, or PAMPs.[6][7] this compound is a classic example of a β-glucan PAMP that triggers immune responses across different kingdoms.

Animal Immunity

In animals, this compound is primarily recognized by the C-type lectin receptor (CLR) Dectin-1 , which is predominantly expressed on the surface of innate immune cells such as macrophages, dendritic cells (DCs), and neutrophils.[1] The binding of this compound to Dectin-1 can lead to a variety of cellular responses, including phagocytosis, the generation of reactive oxygen species (ROS), and the production of pro-inflammatory cytokines and chemokines.[1][8] This interaction bridges the innate and adaptive immune systems by promoting the maturation of DCs and the subsequent activation of T cells.[9][10]

Interestingly, the immunomodulatory effects of this compound can be complex; while some studies demonstrate its role as a Dectin-1 agonist that directly stimulates immune cells, others have shown it can act as a Dectin-1 antagonist, blocking the binding of other β-glucans without initiating downstream signaling.[9][11][12] This dual activity may depend on this compound's specific structure, molecular weight, and purity.[12]

Plant Immunity

In plants, this compound acts as a potent elicitor, triggering a defense mechanism known as Pattern-Triggered Immunity (PTI).[13][14] Plants recognize this compound as a signal of potential infection by oomycetes or fungi.[2] This recognition leads to a cascade of defense responses, including:

-

An influx of calcium ions (Ca²⁺) into the cytoplasm.[15][16]

-

An oxidative burst, producing reactive oxygen species (ROS).[15][16]

-

Activation of mitogen-activated protein kinases (MAPKs).[15][16]

-

Expression of defense-related genes, such as those encoding pathogenesis-related (PR) proteins.[15][16][17]

-

Production of phytoalexins, which are antimicrobial secondary metabolites.[15][16]

These responses contribute to systemic acquired resistance (SAR), a long-lasting, broad-spectrum resistance that protects the plant from subsequent infections.[14][17]

Signaling Pathways Activated by this compound

Dectin-1 Signaling Pathway in Animals

The interaction of this compound with Dectin-1 on myeloid cells initiates a signaling cascade that is crucial for antifungal and immunomodulatory responses.

Upon binding this compound, Dectin-1's intracellular domain recruits and activates the spleen tyrosine kinase (Syk).[19] This activation leads to the formation of the CARD9-Bcl10-MALT1 signalosome complex, which in turn activates downstream pathways including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1] These transcription factors translocate to the nucleus to induce the expression of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12), chemokines, and other immune mediators.[1][10][11]

Plant Defense Signaling Pathway

In plants, this compound perception at the cell surface triggers a rapid signaling cascade that orchestrates a multi-layered defense response.

Recognition of this compound by a putative cell surface PRR initiates early signaling events, including a rapid influx of Ca²⁺ and the production of ROS by plasma membrane-bound NADPH oxidases.[15][16] These events activate a MAPK cascade, which, along with phytohormone signaling pathways (notably involving salicylic acid and ethylene), leads to the transcriptional reprogramming of the cell.[2][15][16] This results in the expression of a wide array of defense-related genes, culminating in the production of antimicrobial compounds and physical strengthening of the cell wall to establish a robust immune response.[13][15][16]

Quantitative Data on this compound-Induced Immune Responses

The biological activity of this compound is dose-dependent and varies based on its source, purity, and the experimental system. The following tables summarize quantitative data from various studies.

Table 1: In Vitro Immunomodulatory Effects of this compound on Animal Cells

| Cell Type | This compound Concentration | Observed Effect | Magnitude of Response | Reference |

| Murine Macrophages (RAW 264.7) | 200-500 µg/mL | Increased cell proliferation | 125-154% of control | [20] |

| Murine Macrophages (RAW 264.7) | 200-500 µg/mL | Increased intracellular Ca²⁺ and H₂O₂ | Significant increase (p < 0.001) | [20] |

| Human Macrophages (THP-1) | 10-100 µg/mL | TNF-α production | Dose-dependent increase | [1][8] |

| Human Skin Fibroblasts (HDFa) | 1-100 µg/mL | Reduced intracellular ROS levels | Significant reduction from 1 µg/mL | [21] |

| Human Keratinocytes (NHEK) | 1-100 µg/mL | Reduced intracellular ROS levels | Significant reduction from 10 µg/mL | [21] |

Table 2: In Vivo Immunomodulatory and Protective Effects of this compound

| Animal Model | This compound Dose | Application Route | Observed Effect | Magnitude of Response | Reference |

| Immunosuppressed Mice | 200-400 µg/mL (in vitro) | N/A | Increased NK cell cytotoxicity | Significant increase | [10] |

| Normal Mice | 2.5 and 5 mg/mouse | Intraperitoneal | Increased CD3, CD19, Mac-3 cells | Significant increase | [19][22] |

| Grapevine Plants | Foliar Spray | N/A | Protection against Botrytis cinerea | ~55% reduction in infection | [15][16] |

| Grapevine Plants | Foliar Spray | N/A | Protection against Plasmopara viticola | ~75% reduction in infection | [15][16] |

| Olive Plants | Foliar Spray | N/A | Control of Olive Leaf Spot Disease | Efficacy similar to copper products | [17] |

Detailed Experimental Protocols

Protocol: Macrophage Activation Assay (Cytokine Production)

This protocol outlines the measurement of TNF-α production by macrophage-like cells (e.g., RAW 264.7 or THP-1) in response to this compound stimulation using an Enzyme-Linked Immunosorbent Assay (ELISA).

Objective: To quantify the production of pro-inflammatory cytokines by macrophages upon stimulation with this compound.

Materials:

-

Macrophage cell line (RAW 264.7 or PMA-differentiated THP-1)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (from Laminaria digitata)

-

Lipopolysaccharide (LPS) as a positive control

-

Phosphate-Buffered Saline (PBS)

-

96-well cell culture plates

-

Commercial ELISA kit for the target cytokine (e.g., mouse TNF-α)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂ to allow cells to adhere.

-

Preparation of Stimulants: Prepare a stock solution of this compound in sterile PBS or culture medium. Prepare serial dilutions to achieve final desired concentrations (e.g., 1, 10, 50, 100 µg/mL). Prepare LPS positive control (e.g., 1 µg/mL) and a vehicle control (medium only).

-

Cell Stimulation: Remove the old medium from the cells. Add 100 µL of the prepared this compound dilutions, LPS, or vehicle control to the respective wells.

-

Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant from each well for cytokine analysis.

-

ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the collected supernatants and standards, adding a detection antibody, followed by a substrate solution, and finally stopping the reaction.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentrations in the samples by comparing their absorbance values to the standard curve.

Protocol: Plant Oxidative Burst (ROS) Measurement

This protocol describes a luminol-based chemiluminescence assay to measure the production of ROS in plant leaf discs elicited by this compound.

Objective: To detect and quantify the rapid production of ROS (oxidative burst) in plant tissue upon recognition of this compound.

Materials:

-

Plant leaf tissue (e.g., Arabidopsis thaliana, tobacco)

-

This compound solution (e.g., 1 mg/mL in sterile water)

-

Luminol stock solution

-

Horseradish peroxidase (HRP)

-

96-well white opaque microplate

-

Luminometer or plate reader with chemiluminescence detection

Procedure:

-

Leaf Disc Preparation: Use a cork borer to cut uniform leaf discs (e.g., 4 mm diameter) from healthy, mature plant leaves. Avoid major veins.

-

Pre-incubation: Float the leaf discs in sterile water in a petri dish overnight in the dark to reduce wounding-induced ROS.

-

Assay Preparation: Place one leaf disc into each well of a 96-well white plate containing 100 µL of sterile water.

-

Elicitation: Prepare the assay solution containing luminol (e.g., final concentration 200 µM) and HRP (e.g., final concentration 20 µg/mL). Add 100 µL of this solution containing the this compound elicitor (to achieve a final concentration of, e.g., 200 µg/mL) to each well. For the control, add the assay solution without this compound.

-

Measurement: Immediately place the plate in a luminometer and measure luminescence over time (e.g., every 2-5 minutes for a period of 60-90 minutes).

-

Data Analysis: Plot the relative light units (RLU) against time. The peak of luminescence indicates the maximum rate of ROS production. Integrate the area under the curve to determine the total ROS produced over the measurement period.

Conclusion

This compound is a potent PAMP that activates conserved innate immune pathways in both plants and animals. Its recognition by receptors like Dectin-1 in animals and corresponding PRRs in plants initiates robust signaling cascades leading to effective immune responses. The ability of this compound to function as an immunomodulator and a plant defense elicitor highlights its significance in host-pathogen interactions. The detailed understanding of its mechanisms of action, supported by quantitative data and standardized protocols, is crucial for researchers in immunology and plant pathology and holds potential for the development of novel adjuvants, immunotherapies, and sustainable crop protection strategies.

References

- 1. Advancements in the Extraction, Characterization, and Bioactive Potential of this compound: A Review [mdpi.com]

- 2. Laminarin-triggered defence responses are geographically dependent in natural populations of Solanum chilense - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. Frontiers | Preparation and Structure Characterization of High-Value Laminaria digitata Oligosaccharides [frontiersin.org]

- 5. Laminarin, a Major Polysaccharide in Stramenopiles [mdpi.com]

- 6. Pattern recognition receptor - Wikipedia [en.wikipedia.org]

- 7. Pattern recognition receptor (PRRs) ligands | British Society for Immunology [immunology.org]

- 8. researchgate.net [researchgate.net]

- 9. Laminarin promotes anti-cancer immunity by the maturation of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Laminarin enhances the activity of natural killer cells in immunosuppressed mice [ceji.termedia.pl]

- 11. oncotarget.com [oncotarget.com]

- 12. Immunoregulatory activity of the natural product laminarin varies widely as a result lt of its physical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. LAM2: An Unusual this compound Structure for a Novel Plant Elicitor Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 16. researchgate.net [researchgate.net]

- 17. Laminarin Induces Defense Responses and Efficiently Controls Olive Leaf Spot Disease in Olive - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cabidigitallibrary.org [cabidigitallibrary.org]

- 19. Laminarin Promotes Immune Responses and Reduces Lactate Dehydrogenase But Increases Glutamic Pyruvic Transaminase in Normal Mice In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Immunostimulatory Effect of Laminarin on RAW 264.7 Mouse Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Laminarin Promotes Immune Responses and Reduces Lactate Dehydrogenase But Increases Glutamic Pyruvic Transaminase in Normal Mice In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Dectin-1 and TLR4: Dual Receptors for the Immunomodulatory Polysaccharide Laminaran

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Laminaran, a soluble β-(1,3)-glucan with β-(1,6) branches derived from brown algae, is a potent immunomodulatory agent recognized by the innate immune system. Its interaction with pattern recognition receptors (PRRs) on immune cells, such as macrophages and dendritic cells, triggers a cascade of signaling events that orchestrate both pro-inflammatory and regulatory responses. This technical guide provides a comprehensive overview of the two key receptors involved in this compound recognition: Dectin-1 (CLEC7A) and Toll-like receptor 4 (TLR4). We will delve into the signaling pathways, present quantitative data on these interactions, and provide detailed experimental protocols for their investigation. The activity of this compound can vary based on its purity and physicochemical properties, acting as either a Dectin-1 agonist or antagonist[1].

Data Presentation: Quantitative Analysis of this compound-Receptor Interactions

The interaction of this compound with Dectin-1 and its downstream consequences have been quantified in various studies. The following tables summarize key quantitative data regarding binding affinities and cytokine production.

Table 1: Binding Affinities of this compound Preparations to Dectin-1

| This compound Preparation (Molecular Weight) | Receptor | Apparent K_D (μg/mL) | Source |

| Laminarin 02 dialyzed (4400 Da) | Human Dectin-1 | 0.205 - 0.998 | [2] |

| Laminarin 03 dialyzed (4800 Da) | Human Dectin-1 | 0.205 - 0.998 | [2] |

| Laminarin 04 dialyzed (34400 Da) | Human Dectin-1 | Significantly higher (lower affinity) | [2] |

| Laminarin 02 dialyzed (4400 Da) | Mouse Dectin-1 | 0.162 - 1.170 | [2] |

| Laminarin 03 dialyzed (4800 Da) | Mouse Dectin-1 | 0.162 - 1.170 | [2] |

| Laminarin 04 dialyzed (34400 Da) | Mouse Dectin-1 | Significantly higher (lower affinity) | [2] |

Note: The binding affinity of this compound to Dectin-1 can vary significantly depending on the specific preparation and its molecular weight. Higher molecular weight this compound appears to have a lower binding affinity.

Table 2: this compound-Induced Cytokine and Mediator Production in Macrophages

| Cell Line | This compound Concentration (μg/mL) | Cytokine/Mediator | Fold Increase/Production Level | Source |

| RAW 264.7 | 300, 400, 500 | MCP-1 | Significant increase (p < 0.01) | [3] |

| RAW 264.7 | 300, 400, 500 | VEGF | Significant increase (p < 0.01) | [3] |

| RAW 264.7 | 400, 500 | LIF | Significant increase (p < 0.05) | [3] |

| RAW 264.7 | 400, 500 | G-CSF | Significant increase (p < 0.05) | [3] |

| RAW 264.7 | 300, 400, 500 | Nitric Oxide (NO) | Significant increase (p < 0.001) | [3] |

Signaling Pathways

This compound initiates distinct and synergistic signaling pathways through Dectin-1 and TLR4.

Dectin-1 Signaling Pathway

Dectin-1 is a C-type lectin receptor that directly binds to β-glucans like this compound. Upon ligand binding, Dectin-1 signaling proceeds primarily through a spleen tyrosine kinase (Syk)-dependent pathway. This pathway is crucial for phagocytosis, respiratory burst, and the production of various cytokines.

TLR4 Signaling and Synergy with Dectin-1

While Dectin-1 is the primary receptor for β-glucans, TLR4 has been shown to act synergistically with Dectin-1 to enhance the immune response to these polysaccharides. Soluble β-glucans like this compound can induce a synergistic activation of Dectin-1A and TLR4, leading to increased NF-κB activation[4]. This cooperation is crucial for a robust inflammatory response. TLR4 signaling proceeds through two main adaptor proteins: MyD88 and TRIF.

Experimental Protocols

NF-κB Reporter Assay using HEK-Blue™ Cells

This protocol is designed to quantify the activation of the NF-κB signaling pathway in response to this compound, particularly to assess the synergistic activation of TLR4.

Workflow Diagram:

Methodology:

-

Cell Culture: Culture HEK-Blue™ hTLR4 cells (expressing human TLR4, MD-2, and CD14) and HEK-Blue™ Null2 cells (parental cell line) according to the manufacturer's instructions. These cells contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB inducible promoter[5].

-

Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 25,000 cells per well and incubate for 24 hours[6].

-

Stimulation: Prepare various concentrations of this compound (e.g., 1-100 µg/mL) in the cell culture medium. Add the this compound solutions to the respective wells. Include a positive control (e.g., LPS at 100 ng/mL) and a negative control (medium only)[6].

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator[6].

-

SEAP Detection: Add QUANTI-Blue™ solution to a new 96-well plate, followed by the supernatant from the stimulated cells. Incubate at 37°C for 1-3 hours[6].

-

Data Acquisition: Measure the optical density at 620-655 nm using a spectrophotometer. The level of SEAP is proportional to the activation of NF-κB[6].

Cytokine Quantification by ELISA

This protocol allows for the quantification of specific cytokines, such as TNF-α and IL-6, secreted by macrophages in response to this compound.

Methodology:

-

Cell Culture and Seeding: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate medium. Seed the cells in a 24-well plate at a suitable density and allow them to adhere overnight.

-

Stimulation: Treat the cells with various concentrations of this compound (e.g., 300-500 µg/mL) for 24 hours[3]. Include positive (e.g., LPS) and negative (medium only) controls.

-

Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and collect the supernatant.

-

ELISA Procedure:

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubate overnight.

-

Wash the plate and block with a suitable blocking buffer.

-

Add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the plate and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

After incubation and washing, add streptavidin-HRP.

-

Finally, add a substrate solution (e.g., TMB) and stop the reaction.

-

-

Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm). Calculate the cytokine concentrations in the samples based on the standard curve.

Dectin-1 Binding Assay (Competitive ELISA)

This assay is used to determine the binding of this compound to Dectin-1 and can be adapted to screen for antagonists.

Methodology:

-

Plate Coating: Coat a 96-well high-binding plate with a β-glucan solution and incubate overnight.

-

Blocking: Wash the plate and block with a suitable blocking buffer to prevent non-specific binding.

-

Competitive Binding:

-

In a separate plate, pre-incubate a constant concentration of recombinant Dectin-1-Fc fusion protein with varying concentrations of this compound (or other test compounds)[7].

-

Transfer the pre-incubated mixtures to the β-glucan-coated plate.

-

-

Detection:

-

After incubation and washing, add an anti-Fc antibody conjugated to HRP.

-

Add a substrate solution and stop the reaction.

-

-

Data Analysis: Read the absorbance. A decrease in signal indicates that this compound has bound to Dectin-1, preventing it from binding to the coated β-glucan. Calculate the IC50 value for this compound[7].

Conclusion and Future Directions

This compound's interaction with the innate immune system is a complex process mediated by at least two key receptors, Dectin-1 and TLR4. The synergistic activation of these receptors highlights a sophisticated mechanism for recognizing and responding to this microbial-associated molecular pattern. The dual agonistic and antagonistic nature of this compound, dependent on its structural properties, presents both challenges and opportunities for its therapeutic application.

For drug development professionals, understanding these interactions is paramount for designing novel immunomodulatory therapies. Future research should focus on elucidating the precise structural determinants of this compound that dictate its agonist versus antagonist activity. Furthermore, exploring the in vivo consequences of Dectin-1 and TLR4 co-activation by this compound in various disease models will be crucial for translating these findings into clinical applications, such as vaccine adjuvants or anti-inflammatory agents.

References

- 1. invivogen.com [invivogen.com]

- 2. Immunoregulatory activity of the natural product laminarin varies widely as a result lt of its physical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immunostimulatory Effect of Laminarin on RAW 264.7 Mouse Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rug.nl [rug.nl]

- 5. invivogen.com [invivogen.com]

- 6. 101.200.202.226 [101.200.202.226]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Immunomodulatory Properties of Sulfated Laminaran

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfated laminaran, a modified β-glucan derived from brown algae, has emerged as a potent immunomodulatory agent with significant potential for therapeutic applications. This technical guide provides a comprehensive overview of the core immunomodulatory properties of sulfated this compound, detailing its effects on key immune cells and signaling pathways. Quantitative data from various in vitro studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for assessing these immunomodulatory effects are provided, alongside visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development in the fields of immunology and pharmacology.

Introduction

This compound is a storage polysaccharide found in brown algae, primarily composed of β-(1→3)-glucan with some β-(1→6)-branches.[1] While native this compound exhibits immunomodulatory activities, chemical sulfation of the this compound backbone has been shown to significantly enhance its biological functions.[2] The addition of sulfate groups alters the polysaccharide's physicochemical properties, leading to increased solubility and a higher affinity for cell surface receptors, thereby augmenting its interaction with the immune system.[2] This guide will delve into the specific immunomodulatory effects of sulfated this compound, focusing on its ability to activate macrophages, enhance natural killer cell cytotoxicity, promote dendritic cell maturation, and modulate cytokine production.

Macrophage Activation by Sulfated this compound

Macrophages are critical players in the innate immune system, responsible for phagocytosis, antigen presentation, and the production of inflammatory mediators. Sulfated this compound has been demonstrated to be a potent activator of macrophages.

Enhancement of Phagocytosis

Sulfated this compound significantly enhances the phagocytic capacity of macrophages, a crucial function for clearing pathogens and cellular debris. Studies have shown that treatment with sulfated polysaccharides increases the engulfment of various particles by macrophage cell lines such as RAW 264.7.[3]

Table 1: Effect of Sulfated Polysaccharides on Macrophage Phagocytosis

| Polysaccharide Source | Cell Line | Concentration (µg/mL) | Phagocytosis Enhancement | Reference |

| Porphyra haitanensis | RAW 264.7 | 100 | Increased phagocytic activity | [3] |

| Halamphora sp. AQ4 | Murine Macrophages | Not specified | Up to 170% increase | [4] |

Stimulation of Nitric Oxide (NO) Production

Activated macrophages produce nitric oxide (NO), a key signaling and effector molecule with antimicrobial and antitumor properties. Sulfated this compound stimulates NO production in macrophages in a dose-dependent manner.

Table 2: Dose-Dependent Effect of Laminarin on Nitric Oxide (NO) Production by RAW 264.7 Macrophages

| Laminarin Concentration (µg/mL) | NO Production (µM) | Statistical Significance (p-value) |

| 0 (Control) | ~2 | - |

| 300 | ~15 | < 0.001 |

| 400 | ~20 | < 0.001 |

| 500 | ~25 | < 0.001 |

| Data adapted from a study on native this compound, which provides a baseline for the effects of the polysaccharide backbone. Sulfation is expected to enhance this activity.[5] |

Modulation of Cytokine Production

Sulfated this compound is a potent inducer of a wide range of cytokines, which are essential for intercellular communication within the immune system and for orchestrating an effective immune response. The profile of cytokines induced by sulfated this compound suggests a broad-spectrum immune activation.

Table 3: Effect of Laminarin on Cytokine Production by RAW 264.7 Macrophages

| Cytokine | Laminarin Concentration (µg/mL) | Fold Increase vs. Control | Statistical Significance (p-value) |

| Pro-inflammatory | |||

| TNF-α | 500 | Significant Increase | < 0.01 |

| IL-1β | 400 | Significant Increase | < 0.05 |

| IL-6 | 500 | Significant Increase | < 0.01 |

| Chemokines | |||

| MCP-1 | 300-500 | Significant Increase | < 0.01 |

| Growth Factors | |||

| G-CSF | 400-500 | Significant Increase | < 0.05 |

| VEGF | 300-500 | Significant Increase | < 0.01 |

| Other | |||

| LIF | 400-500 | Significant Increase | < 0.05 |

| Data adapted from a study on native this compound. Sulfation generally enhances these effects.[5][6] A study on a sulfated polysaccharide from Saccharina japonica showed that at 400 µg/mL, it could effectively decrease LPS-induced TNF-α and IL-1β to 11.28% and 47.04% of the LPS-only control, respectively, demonstrating potent anti-inflammatory activity in an inflammatory context.[7] |

Dendritic Cell Maturation

Dendritic cells (DCs) are the most potent antigen-presenting cells and play a crucial role in initiating adaptive immune responses. Sulfated this compound has been shown to induce the maturation of DCs, characterized by the upregulation of co-stimulatory molecules and MHC molecules.

Table 4: Effect of Laminarin on Dendritic Cell Maturation Markers in vivo

| Treatment | Cell Surface Marker | % Positive Cells (Spleen DCs) |

| Control | CD40 | ~10% |

| Laminarin (25 mg/kg) | CD40 | ~25% |

| Control | CD80 | ~20% |

| Laminarin (25 mg/kg) | CD80 | ~40% |

| Control | CD86 | ~25% |

| Laminarin (25 mg/kg) | CD86 | ~45% |

| Control | MHC class I | ~30% |

| Laminarin (25 mg/kg) | MHC class I | ~50% |

| Control | MHC class II | ~40% |

| Laminarin (25 mg/kg) | MHC class II | ~60% |

| Data adapted from an in vivo study using native this compound. Sulfation is anticipated to potentiate these effects.[8] |

Signaling Pathways Activated by Sulfated this compound

The immunomodulatory effects of sulfated this compound are mediated through the activation of key intracellular signaling pathways. Toll-like receptors (TLRs), particularly TLR2 and TLR4, have been identified as important receptors for sulfated polysaccharides. Upon binding, a signaling cascade is initiated, leading to the activation of transcription factors such as NF-κB and the phosphorylation of mitogen-activated protein kinases (MAPKs), including ERK, p38, and JNK.

A sulfated polysaccharide from Saccharina japonica was shown to inhibit the phosphorylation of p38, JNK, and ERK in LPS-stimulated RAW 264.7 cells in a dose-dependent manner.[7] At a concentration of 400 µg/mL, the phosphorylation levels of p38, JNK, and ERK were suppressed to 18.77%, 28.57%, and 62.15%, respectively, compared to the LPS-treated group.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Macrophage Phagocytosis Assay (Neutral Red Method)

This protocol assesses the phagocytic activity of macrophages by measuring the uptake of neutral red dye.

Workflow Diagram:

Methodology:

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-